N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide
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Overview
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group, a methyl group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions: The hydroxy and methyl groups are introduced via electrophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the quinoline derivative with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the quinoline ring system is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The nitrobenzamide moiety is particularly interesting for its role in enzyme inhibition and interaction with DNA.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-aminobenzamide
Uniqueness
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the hydroxy, methyl, and nitrobenzamide groups in the quinoline framework enhances its potential for diverse applications in scientific research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-4-11-24(22(27)16-7-9-19(10-8-16)25(28)29)14-18-13-17-6-5-15(2)12-20(17)23-21(18)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXFUKLNNNMEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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